molecular formula C16H22N4O4S B2592564 N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235082-02-6

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Katalognummer B2592564
CAS-Nummer: 1235082-02-6
Molekulargewicht: 366.44
InChI-Schlüssel: JWRNATMQYSIYDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in the early 2000s and has since been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing compounds with complex structures, including those similar to "N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide." These synthetic efforts aim to explore the chemical space for potential pharmaceutical applications. For example, the synthesis of beta-Piperidinoethylsulfides and their subsequent oxidation to intermediates containing both N-oxide and sulfone functions highlights the interest in sulfonamide derivatives for medicinal chemistry applications. This process involves a Cope-type elimination, leading to vinylsulfone products that can be further reacted to afford beta-aminoethylsulfones, which have been identified as inhibitors of cyclin-dependent kinase CDK2 (Griffin et al., 2006).

Anticancer Applications

Aromatic sulfonamides containing a condensed piperidine moiety have been studied for their potential as oxidative stress-inducing anticancer agents. A library of piperidine ring-fused aromatic sulfonamide compounds was synthesized and evaluated for their ability to induce oxidative stress and glutathione depletion in various cancer cell lines. Some compounds exhibited significant cytotoxic effects with low EC50 values, indicating their potential utility in cancer treatment (Madácsi et al., 2013).

Neurological Disorder Treatment

Compounds related to "this compound" have been investigated for their potential in treating neurological disorders. For instance, N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their selectivity as 5-HT7 receptor antagonists, which could be relevant for developing treatments for central nervous system disorders. The research identified compounds with potent and selective 5-HT7 receptor antagonist activity, demonstrating distinct antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).

Antibacterial Agents

The synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives , which possess a sulfinyl or sulfonyl group, demonstrates the exploration of such compounds for antibacterial applications. These derivatives were synthesized to assess their efficacy as antibacterial agents, highlighting the ongoing research into novel antibiotics (Miyamoto et al., 1987).

Eigenschaften

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c21-15(16(22)19-13-2-1-7-17-11-13)18-10-12-5-8-20(9-6-12)25(23,24)14-3-4-14/h1-2,7,11-12,14H,3-6,8-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRNATMQYSIYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.